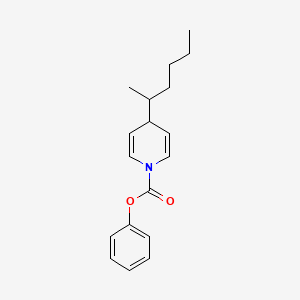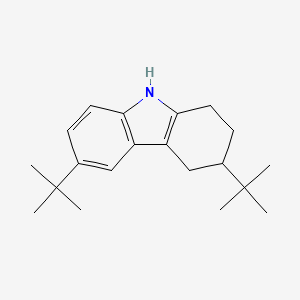
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is a carbazole-based compound known for its unique structural properties. The presence of tert-butyl groups at the 3 and 6 positions of the carbazole ring enhances its stability and modifies its electronic properties. This compound is primarily used in the development of materials with specific electronic and optical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid such as aluminum trichloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Lewis acid.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction mixture is often subjected to rigorous purification steps, including recrystallization and chromatography, to isolate the desired product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of advanced materials and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific therapeutic targets.
Wirkmechanismus
The mechanism by which 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole exerts its effects is primarily related to its electronic structure. The bulky tert-butyl groups disrupt π-π interactions, leading to loose molecular packing in films . This property enhances the compound’s performance in electronic applications by increasing the glass transition temperature and improving thermal stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Di-tert-butylcarbazole
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 3,6-Di-tert-butyl-9H-carbazole
Uniqueness
Compared to other similar compounds, 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole offers unique advantages in terms of stability and electronic properties. The presence of the tetrahydro moiety provides additional flexibility and reactivity, making it a valuable compound for various advanced applications.
Eigenschaften
CAS-Nummer |
644979-50-0 |
|---|---|
Molekularformel |
C20H29N |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
3,6-ditert-butyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C20H29N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7,9,11,14,21H,8,10,12H2,1-6H3 |
InChI-Schlüssel |
IHPBNAZSLWOCCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


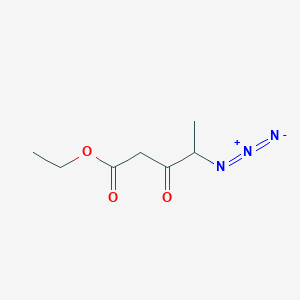

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)
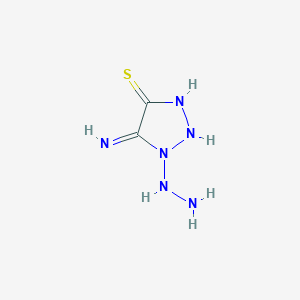
![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)

propanedinitrile](/img/structure/B12598815.png)
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
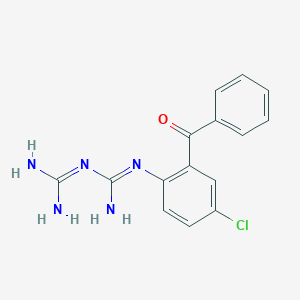
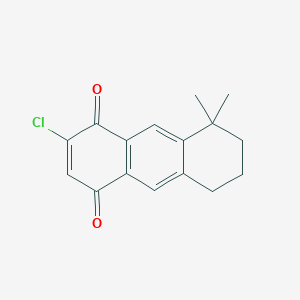
![2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]-](/img/structure/B12598839.png)
![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
